5-Hydroxydantrolene
Overview
Description
5-Hydroxydantrolene is a metabolite of dantrolene, a skeletal muscle relaxant primarily used to treat malignant hyperthermia and chronic muscle spasticity. The compound is characterized by its unique chemical structure, which includes a hydantoin ring and a nitrophenyl group. It is known for its muscle relaxant properties, although it is less potent than its parent compound, dantrolene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxydantrolene involves the hydroxylation of dantrolene. This process typically occurs in the liver, where dantrolene undergoes metabolic transformation. The hydroxylation reaction can be catalyzed by enzymes such as cytochrome P450 .
Industrial Production Methods: Industrial production of this compound is not common due to its primary formation as a metabolite in vivo. laboratory synthesis can be achieved through controlled hydroxylation reactions using specific reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxydantrolene can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
5-Hydroxydantrolene has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving the metabolism of dantrolene.
Biology: Investigated for its effects on muscle contraction and relaxation.
Medicine: Studied for its potential therapeutic effects in conditions involving muscle spasticity and malignant hyperthermia.
Industry: Utilized in the development of new muscle relaxant drugs and in pharmacokinetic studies
Mechanism of Action
The mechanism of action of 5-Hydroxydantrolene involves its interaction with the ryanodine receptor, a major calcium release channel in the sarcoplasmic reticulum of skeletal muscle cells. By binding to this receptor, this compound decreases intracellular calcium concentration, thereby inhibiting muscle contraction. This mechanism is similar to that of dantrolene, although this compound is less potent .
Comparison with Similar Compounds
Dantrolene: The parent compound, more potent in muscle relaxation.
Aminodantrolene: Another metabolite of dantrolene, formed through reduction of the nitro group.
Acetyldantrolene: Formed through acetylation of aminodantrolene
Uniqueness: 5-Hydroxydantrolene is unique due to its specific hydroxylation at the hydantoin ring, which imparts distinct chemical and pharmacological properties. Its formation as a metabolite in vivo and its specific interaction with the ryanodine receptor highlight its importance in the study of muscle relaxants .
Properties
IUPAC Name |
5-hydroxy-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/b15-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGORTQZSSAZLCK-VIZOYTHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/N3C(C(=O)NC3=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52130-25-3 | |
Record name | 5-Hydroxydantrolene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052130253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-HYDROXY-DANTROLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9S8199RFW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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